![molecular formula C19H22N6O B6430841 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2198692-37-2](/img/structure/B6430841.png)
2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolo[2,3-d]pyrimidine derivative . It is structurally distinct from traditional purine-based molecules . The compound is a yellow solid with a melting point of 287–288 °C .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core . The compound also contains various functional groups, including a methyl group, an azetidin-3-yl group, and a hexahydrocinnolin-3-one group .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .科学的研究の応用
Multi-Targeted Kinase Inhibitors
This compound is a derivative of pyrrolo[2,3-d]pyrimidine, which has been found to have potential as a multi-targeted kinase inhibitor . It has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . This is comparable to the well-known TKI sunitinib (IC50 = 261 nM) .
Apoptosis Inducers
The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Anticancer Therapeutics
The compound has shown promising cytotoxic effects against different cancer cell lines . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the compound , have been found to exhibit antimicrobial activity .
Antiviral Activity
Pyrrolopyrazine derivatives have also been found to exhibit antiviral activity .
Antifungal Activity
In addition to their antimicrobial and antiviral activities, pyrrolopyrazine derivatives have been found to exhibit antifungal activity .
作用機序
Target of Action
The primary targets of this compound are likely to be kinases , such as CDK2 and VEGFR2 . Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific molecule, and they play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its targets by binding to the kinase’s active site, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases like CDK2 can affect the cell cycle , leading to cell cycle arrest . This is because CDK2 is a key regulator of the cell cycle, and its inhibition can prevent cells from progressing through the cycle . Similarly, the inhibition of VEGFR2 can affect angiogenesis , the process by which new blood vessels form .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. At the molecular level, the compound’s inhibition of kinases can lead to changes in protein phosphorylation . At the cellular level, these changes can lead to cell cycle arrest and apoptosis, or programmed cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its binding to its target . Additionally, the compound’s efficacy can be influenced by factors such as the expression level of its target and the presence of other signaling molecules .
特性
IUPAC Name |
2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-6-16-18(22-12)19(21-11-20-16)24-8-13(9-24)10-25-17(26)7-14-4-2-3-5-15(14)23-25/h6-7,11,13,22H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSAXRJZSIMIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。